
Slc6A19-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Slc6A19-IN-1 involves a medicinal chemistry approach to generate inhibitors with IC50-values of 31-90 nM . The synthetic route typically includes the preparation of bromo-compounds and the use of various chemical scaffolds . For example, a solution of an alcohol derivative in dichloromethane with carbon tetrabromide and triphenylphosphine is stirred for 24 hours to yield the corresponding bromo-compound . Industrial production methods may involve high-throughput screening and optimization of chemical scaffolds to achieve higher affinity and selectivity .
Análisis De Reacciones Químicas
Slc6A19-IN-1 undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include carbon tetrabromide and triphenylphosphine . The major products formed from these reactions are bromo-compounds, which are essential intermediates in the synthesis of this compound .
Aplicaciones Científicas De Investigación
Key Findings from Research Studies
- Inhibition Efficacy : JNT-517 has shown potent inhibition of human SLC6A19 with an IC50 of 47 nM, while demonstrating negligible potency against murine SLC6A19 (IC50 > 11.8 μM) . This selectivity allows for targeted therapeutic effects in human subjects.
- Clinical Trials : A Phase 1 study involving healthy volunteers indicated that JNT-517 was safe and well-tolerated, leading to increased urinary excretion of Phe without significant adverse effects on overall amino acid levels in plasma .
- Animal Models : In Pah enu2 mouse models of PKU, treatment with SLC6A19-IN-1 resulted in a dose-dependent reduction of plasma Phe levels and significantly increased urinary excretion of this amino acid . Mice treated with JNT-517 excreted approximately 60 times more Phe than wild-type controls, highlighting its therapeutic potential.
Phenylketonuria (PKU)
PKU is a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in phenylalanine hydroxylase. The pharmacological inhibition of SLC6A19 using JNT-517 presents a novel approach to manage this condition by promoting renal excretion of excess Phe. The findings suggest that this treatment could normalize plasma levels of Phe and mitigate the neurological damage associated with high concentrations .
Other Metabolic Disorders
Beyond PKU, this compound may have broader applications in other metabolic disorders where neutral amino acid accumulation is problematic. Conditions such as Hartnup disorder and urea cycle disorders could potentially benefit from similar therapeutic strategies, as these conditions also involve dysregulation of amino acid metabolism .
Table 1: Summary of Key Studies on this compound
Case Study: Efficacy in PKU Management
In a notable case involving Pah enu2 mice treated with JNT-517, researchers observed that after administration, plasma Phe levels decreased significantly within hours, correlating with increased urinary excretion rates. This demonstrated not only the efficacy of SLC6A19 inhibition but also provided insights into potential dosing strategies for human applications .
Mecanismo De Acción
The mechanism of action of Slc6A19-IN-1 involves the selective binding to the B0AT1 transporter, thereby preventing the uptake of neutral amino acids into cells . This inhibition modulates various physiological systems and pathways that depend on amino acid availability . The binding of this compound prevents a substantial movement of transmembrane helices 1 and 6, which is required for the transporter to make a conformational change from an outward open state to the occluded state .
Comparación Con Compuestos Similares
Slc6A19-IN-1 is unique compared to other similar compounds due to its high affinity and selectivity for the B0AT1 transporter . Similar compounds include inhibitors of other amino acid transporters such as ASCT2 (SLC1A5) and LAT1 (SLC7A5) . this compound stands out due to its specific inhibition of SLC6A19, making it a valuable tool for studying the physiological and therapeutic implications of this transporter .
Propiedades
Fórmula molecular |
C20H21F3N6O2 |
---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
(3S)-N-[2-(1-aminocyclopropyl)ethyl]-3-[3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H21F3N6O2/c21-20(22,23)19(8-10-29(12-19)17(30)26-9-7-18(25)5-6-18)16-27-15(28-31-16)14-3-1-13(11-24)2-4-14/h1-4H,5-10,12,25H2,(H,26,30)/t19-/m0/s1 |
Clave InChI |
LNYJCHQINZNZAQ-IBGZPJMESA-N |
SMILES isomérico |
C1CN(C[C@@]1(C2=NC(=NO2)C3=CC=C(C=C3)C#N)C(F)(F)F)C(=O)NCCC4(CC4)N |
SMILES canónico |
C1CC1(CCNC(=O)N2CCC(C2)(C3=NC(=NO3)C4=CC=C(C=C4)C#N)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.